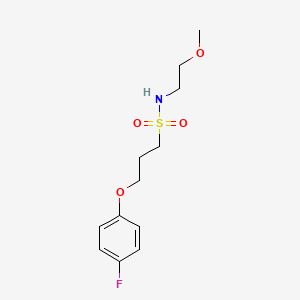

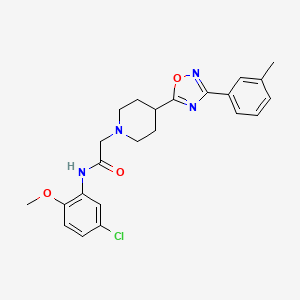

![molecular formula C7H4N2O3 B2825610 Isoxazolo[3,4-b]pyridine-3-carboxylic acid CAS No. 1368353-68-7](/img/structure/B2825610.png)

Isoxazolo[3,4-b]pyridine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Isoxazolo[3,4-b]pyridine-3-carboxylic acid is a chemical compound used for testing and research purposes . It is not intended for use as a medicine, food, or household item .

Synthesis Analysis

The synthesis of this compound involves multi-component reactions . Pyridine-2-carboxylic acid has been used as an effective catalyst for the rapid synthesis of pyrazolo[3,4-b]quinolinones . The reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles produced pyrazolo[3,4-b]quinolinones in excellent yield . Another method involves the reaction of 5-aminoisoxazoles with 1,3-dielectrophiles .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C7H4N2O3 . The InChI code for this compound is 1S/C7H4N2O3/c10-7(11)5-4-2-1-3-8-6(4)9-12-5/h1-3H,(H,10,11) .

Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps . The reactions proceed through the carbocation intermediate . The electronic effect of the various substituents in aromatic rings plays a significant role in these reactions .

Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 164.12 . The compound is stored at room temperature .

Scientific Research Applications

1. Combinatorial Chemistry Applications

Isoxazolo[3,4-b]pyridine-3-carboxylic acid and its derivatives have been used in combinatorial chemistry. A study by Volochnyuk et al. (2010) demonstrated their use in generating a library of fused pyridine-4-carboxylic acids through Combes-type reaction. These compounds can undergo various combinatorial transformations, such as amide coupling, esterification, and heterocyclizations to 1,2,4-triazoles and 1,2,4-oxadiazoles (Volochnyuk et al., 2010).

2. Antifungal Activity

This compound derivatives have been studied for their antifungal properties. Vicentini et al. (2007) investigated compounds such as pyrazole/isoxazole-3-carboxamido-4-carboxylic acids for their antifungal activity against various phytopathogenic fungi, showing significant growth inhibition in some cases (Vicentini et al., 2007).

3. Neurochemical Research

Research by Krogsgaard-Larsen and Johnston (1975) explored isoxazoles related to this compound as inhibitors of GABA uptake in rat brain slices. This study provided insights into the structure-activity relationships of these compounds (Krogsgaard‐Larsen & Johnston, 1975).

4. Antimycobacterial Properties

A study by Gezginci et al. (1998) synthesized pyridines and pyrazines substituted with this compound analogs to test against Mycobacterium tuberculosis. The compounds exhibited varying degrees of potency against the bacteria, indicating potential antimycobacterial applications (Gezginci et al., 1998).

Safety and Hazards

Mechanism of Action

Target of Action

Isoxazolo[3,4-b]pyridine-3-carboxylic acid is a heterocyclic compound

Mode of Action

Isoxazoles are synthesized through a (3 + 2) cycloaddition reaction . .

Biochemical Pathways

As a member of the isoxazole family, it may have significant biological interests , but the exact pathways and their downstream effects need further investigation.

properties

IUPAC Name |

[1,2]oxazolo[3,4-b]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O3/c10-7(11)5-4-2-1-3-8-6(4)9-12-5/h1-3H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BODGDGQIWADRBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(ON=C2N=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

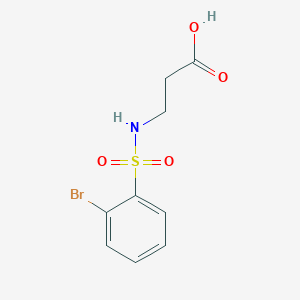

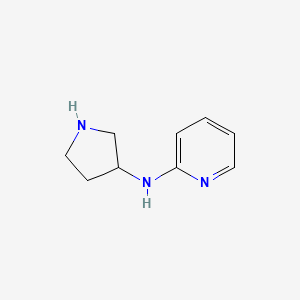

![4-(2-Hydroxyethyl)-1-[(4-methyl-2-pentyloxyphenyl)sulfonyl]piperazine](/img/structure/B2825528.png)

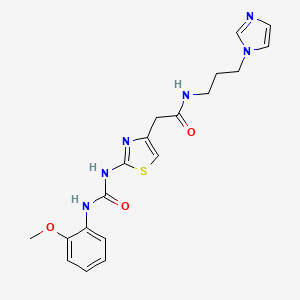

![ethyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate](/img/no-structure.png)

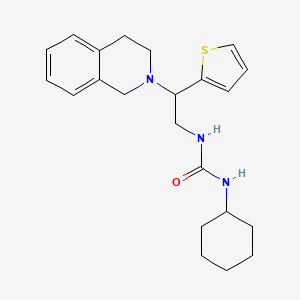

![2-Chloro-1-[3-[(2,4-difluorophenyl)methyl]azetidin-1-yl]ethanone](/img/structure/B2825532.png)

![Diethyl 5-[(3-methoxynaphthalene-2-carbonyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2825535.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2825538.png)

![2-[(2-butan-2-yl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide](/img/structure/B2825544.png)

![3a-Methylhexahydropyrrolo[1,2-b]isothiazole-2-carboxylic acid 1,1-dioxide](/img/structure/B2825545.png)

![Ethyl 2-(7-tert-butyl-4-methyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate](/img/structure/B2825550.png)